1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole
Description
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole is a sulfonylated imidazole derivative characterized by a phenyl ring substituted with ethoxy, isopropyl, and methyl groups at positions 2, 5, and 4, respectively. The sulfonyl group bridges the substituted phenyl ring to the 1H-imidazole moiety. Its molecular formula is C₁₈H₂₆N₂O₃S, with an average mass of 350.477 g/mol and a monoisotopic mass of 350.166414 g/mol . The compound’s structural complexity arises from the combination of electron-donating (ethoxy, methyl) and sterically bulky (isopropyl) substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-20-14-8-12(4)13(11(2)3)9-15(14)21(18,19)17-7-6-16-10-17/h6-11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJLDXZRRCQUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Cumene Derivatives
The substituted benzenesulfonyl chloride is synthesized through a one-pot chlorosulfonation reaction. Patent CN102633695A outlines an optimized protocol:
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting material | 2-ethoxy-5-isopropyl-4-methylcumene |
| Sulfonating agent | Chlorosulfonic acid (2.2 eq) |
| Catalyst | Sodium sulfate (0.1 eq) |
| Temperature | 5–45°C (gradient controlled) |
| Time | 2.5–3.5 hours |
| Yield | 92–95% |
The inorganic salt catalyst suppresses side reactions like over-sulfonation, critical for maintaining regioselectivity. Ice-water precipitation isolates the sulfonyl chloride with >99% purity by HPLC.
Imidazole Sulfonylation Strategies
Nucleophilic Aromatic Substitution
The sulfonyl chloride intermediate reacts with 1H-imidazole under basic conditions:
Protocol from AJOL Technical Journal
-
Molar ratio : 1:1.1 (imidazole:sulfonyl chloride)
-
Base : Triethylamine (2.5 eq) in anhydrous THF
-
Temperature : 0°C → room temperature (12-hour stirring)
-
Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation
-
Yield : 78–82%
Key Observations
Direct Sulfonation Using Chlorosulfonic Acid
Alternative approaches adapt methods from antimicrobial imidazole syntheses:
Reaction Scheme
-
Imidazole sulfonation :
-
Friedel-Crafts coupling :
| Parameter | Value |
|---|---|
| Chlorosulfonic acid | 1.5 eq |
| Catalyst | Anhydrous AlCl₃ (0.3 eq) |
| Solvent | Dichloromethane |
| Time | 8 hours at reflux |
| Yield | 68–71% |
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sulfonyl chloride route | 82 | 99.2 | High regioselectivity | Multi-step purification |
| Direct sulfonation | 71 | 97.8 | One-pot procedure | Byproduct formation (15–20%) |
The sulfonyl chloride route is industrially preferred due to scalability and reproducibility, while academic studies favor direct sulfonation for rapid library synthesis.
Mechanistic Insights and Side Reactions
Sulfonylation Regiochemistry
The 1-position of imidazole is preferentially sulfonylated due to:
Side Reactions
-
Di-sulfonation : Occurs at N1 and N3 when excess sulfonyl chloride is used (>1.5 eq).
-
Hydrolysis : Sulfonyl chloride intermediates degrade to sulfonic acids if moisture is present.
Industrial-Scale Process Considerations
Patent EP0644188A1 highlights critical factors for bulk production:
-
Solvent selection : Toluene/water biphasic systems reduce emulsion formation during workup.
-
Catalyst recycling : Na₂SO₄ catalyst is recovered via filtration and reused (5–7 cycles).
-
Waste management : SO₂ off-gases are scrubbed with NaOH to form Na₂SO₃ byproduct.
Analytical Characterization
Spectroscopic Data Consolidation
-
¹H NMR (500 MHz, CDCl₃) : δ 1.25 (d, J=6.8 Hz, 6H, isopropyl), 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.32 (s, 3H, Ar-CH₃), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 4.85 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 7.05–7.52 (m, 3H, imidazole-H).
-
IR (ATR) : 1354 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1590 cm⁻¹ (C=N).
Chemical Reactions Analysis
Types of Reactions
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Antihypertensive Activity
Research has indicated that imidazole derivatives exhibit antihypertensive effects, with studies demonstrating the efficacy of compounds similar to 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole. For instance, a study synthesized various imidazole derivatives and evaluated their vasorelaxant effects. The results showed that certain modifications at the phenyl ring could enhance antihypertensive activity, suggesting that the sulfonamide group in this compound may contribute positively to its pharmacological profile .
| Compound | R1 | R2 | R3 | R4 | Ex vivo Vasorelaxant Effect (EC50 μM) |
|---|---|---|---|---|---|
| 67a | -CF3 | -H | -H | -H | 369.37 ± 10.2 |
| 67b | -CF3 | -OMe | -H | -H | 210.33 ± 11.3 |
| 67c | -CF3 | -OEt | -H | -H | 548.5 ± 27.8 |
This table summarizes the vasorelaxant effects of various compounds related to imidazole derivatives, indicating the potential of structural modifications in enhancing therapeutic outcomes.
Anti-inflammatory Properties
Imidazole derivatives have also been explored for their anti-inflammatory effects. A study focused on a series of imidazole compounds, including those with sulfonamide groups, found that some exhibited significant anti-inflammatory activity comparable to established drugs like diclofenac . The molecular docking studies suggested strong binding affinities to cyclooxygenase enzymes, which are critical in mediating inflammatory responses.
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
- Antihypertensive Study : In one study, researchers synthesized a series of imidazole derivatives and tested their effects on spontaneously hypertensive rats. The results indicated a dose-dependent reduction in blood pressure, supporting the compound's potential as an antihypertensive agent .
- Anti-inflammatory Evaluation : Another research effort involved testing imidazole derivatives for analgesic and anti-inflammatory properties in animal models. The findings showed promising results, with certain compounds exhibiting significant reductions in inflammation markers .
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Sulfonylated Imidazole Derivatives
Key Observations :
- Electronic Effects : The ethoxy group in the target compound (electron-donating) contrasts with the methoxy group in , which may slightly alter electron density and solubility.
- Hybrid Substituents : The phenyl and methyl groups on the imidazole ring in enhance hydrophobicity, whereas the target compound’s unsubstituted imidazole may favor hydrogen bonding.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features an imidazole ring, a sulfonyl group, and an ethoxy-substituted aromatic ring, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 367.42 g/mol. The structure includes:
- Imidazole Ring : Often associated with diverse biological activities.
- Sulfonyl Group : Can act as an electrophile in biochemical reactions.
- Ethoxy Substituent : Enhances solubility and bioavailability.
Synthesis
The synthesis typically involves several steps:
- Formation of the sulfonyl chloride from the aromatic precursor.
- Reaction with imidazole in the presence of a base (e.g., triethylamine).
- Purification through recrystallization or chromatography to yield the final product.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of imidazole derivatives, including this compound. For instance, derivatives containing similar structural motifs have shown significant activity against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 5a | 10 mg% in DMSO | E. coli, P. aeruginosa, B. subtilis |
| 5c | 20 mg% in DMSO | Candida albicans |
These findings suggest that the compound's structural features may confer potent antimicrobial properties, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
Research on related compounds indicates potential antifungal activities as well. For example, certain derivatives demonstrated effectiveness against fungal strains, which could be extrapolated to include similar compounds like this compound .
The mechanism of action for compounds in this class often involves:
- Interaction with Enzymes : The sulfonyl group may interact with enzyme active sites, inhibiting their function.
- Disruption of Cellular Processes : Imidazole rings can interfere with nucleic acid synthesis or protein function within microbial cells.
Case Studies
One notable study involved synthesizing various imidazole derivatives and testing their biological activities against common bacterial strains. The results indicated that modifications to the imidazole ring and sulfonyl group significantly affected antimicrobial efficacy, suggesting that fine-tuning these structures could enhance therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for preparing 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole?
A Pd-catalyzed regioselective C–H sulfonylation strategy is commonly employed for analogous imidazole derivatives. This involves coupling an imidazole precursor (e.g., 1H-imidazole) with a sulfonyl chloride derivative under inert conditions. Key steps include:
- Reagent selection : Use Pd(OAc)₂ as a catalyst with ligands like XPhos to enhance regioselectivity .
- Solvent optimization : DMF or toluene at 80–100°C improves yield .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) isolates the product, confirmed via TLC and melting point analysis .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Combine spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR data (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~120–150 ppm for imidazole carbons) confirm substitution patterns .
- X-ray crystallography : Use SHELX software for refinement. For example, SHELXL resolves sulfonyl group geometry and torsional angles, critical for validating steric effects .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .
Q. What solvent systems are suitable for studying this compound’s reactivity?
Polar aprotic solvents (DMF, DMSO) enhance solubility for sulfonylated imidazoles. For nucleophilic substitutions, dichloromethane or THF is preferred to stabilize intermediates. Avoid protic solvents (e.g., methanol), which may hydrolyze the sulfonyl group .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Apply Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., sulfonyl group electronegativity, imidazole ring planarity) with activity. For example:
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Common issues include:
- Disorder in the sulfonyl group : Use SHELXL’s PART instruction to model alternative conformations .
- Twinned crystals : Implement twin law refinement in SHELXL, supported by Hooft statistics for validation .
- High-resolution data : Employ anisotropic displacement parameters (ADPs) for non-hydrogen atoms to improve accuracy .
Q. How does regioselectivity in sulfonylation impact derivative synthesis?
The ethoxy and isopropyl groups on the phenyl ring induce steric hindrance, directing sulfonylation to the imidazole’s N1 position. To confirm:
- Compare reaction outcomes with/without bulky substituents using control experiments .
- Analyze Hammett σ values for electronic effects of substituents on reaction rates .
Q. What strategies address contradictory biological activity data across studies?
- Dose-response reevaluation : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
- Target profiling : Use kinome-wide screening to identify off-target interactions that may explain variability .
- Meta-analysis : Pool data from multiple studies, applying statistical tools like funnel plots to detect publication bias .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Catalyst loading : Reduce Pd(OAc)₂ to 2 mol% while maintaining ligand excess (e.g., 4 mol% XPhos) to minimize costs .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) with controlled temperature .
- Flow chemistry : Implement continuous flow systems to enhance mixing and heat transfer for exothermic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
